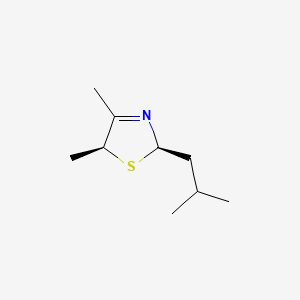
Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (Z)- . This compound belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (Z)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones or α-haloesters in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .
Types of Reactions:
Oxidation: Thiazole derivatives can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of thiazoles can yield dihydrothiazoles or tetrahydrothiazoles, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles and tetrahydrothiazoles.
Substitution: Various substituted thiazoles with functional groups like halides, alkyls, and acyls.
Aplicaciones Científicas De Investigación
Chemistry: Thiazole derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Industry: In the industrial sector, thiazole compounds are used as additives in lubricants, dyes, and polymers. Their unique chemical properties make them valuable in enhancing the performance and stability of these materials .
Mecanismo De Acción
The mechanism of action of Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (Z)- involves its interaction with specific molecular targets. Thiazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. They may also interact with cellular receptors, modulating signal transduction pathways. The exact mechanism depends on the specific biological activity being studied .
Comparación Con Compuestos Similares
Thiazole: The parent compound of the thiazole family.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
Isoxazole: Similar five-membered ring structure but contains oxygen instead of sulfur.
Uniqueness: Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (Z)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its (Z)-configuration also contributes to its unique reactivity and interaction with biological targets .
Propiedades
Número CAS |
64383-84-2 |
|---|---|
Fórmula molecular |
C9H17NS |
Peso molecular |
171.31 g/mol |
Nombre IUPAC |
(2R,5S)-4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H17NS/c1-6(2)5-9-10-7(3)8(4)11-9/h6,8-9H,5H2,1-4H3/t8-,9+/m0/s1 |
Clave InChI |
FDOISHJOXPONIV-DTWKUNHWSA-N |
SMILES isomérico |
C[C@H]1C(=N[C@H](S1)CC(C)C)C |
SMILES canónico |
CC1C(=NC(S1)CC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


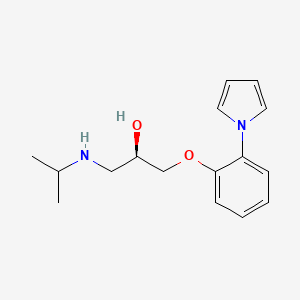
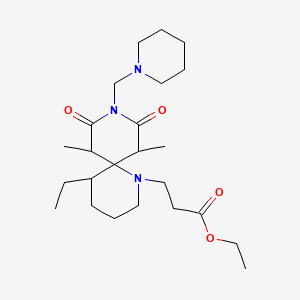
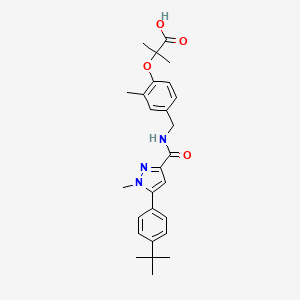
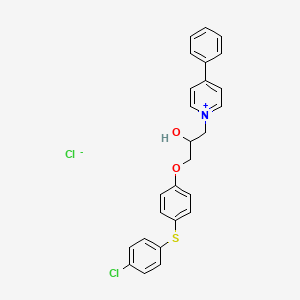
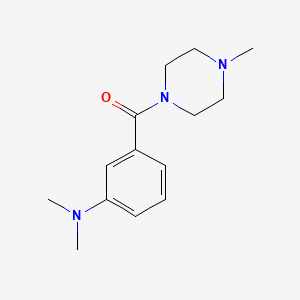
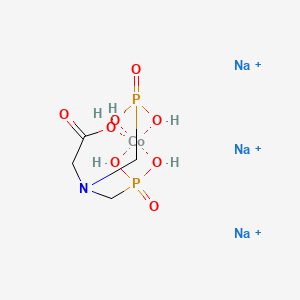
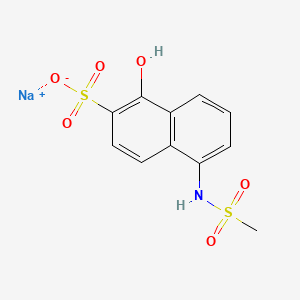
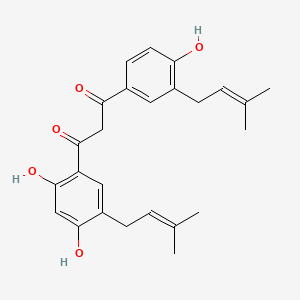
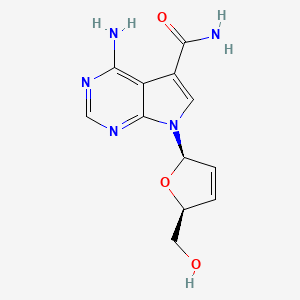
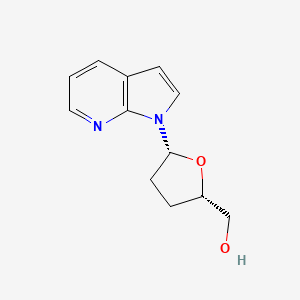
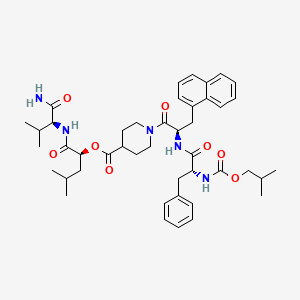
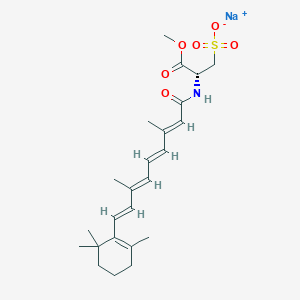
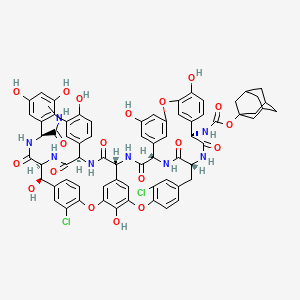
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)
